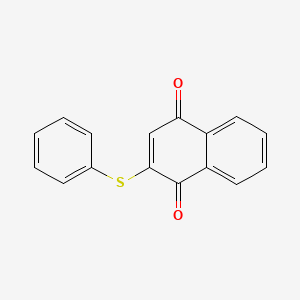
1,4-Naphthalenedione, 2-(phenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthalenedione, 2-(phenylthio)- is an organic compound with the molecular formula C16H10O2S It is a derivative of 1,4-naphthoquinone, where a phenylthio group is attached to the second position of the naphthalenedione ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(phenylthio)- typically involves the reaction of 1,4-naphthoquinone with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenylthio group onto the naphthoquinone ring. The reaction is often conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 1,4-Naphthalenedione, 2-(phenylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,4-Naphthalenedione, 2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
科学研究应用
1,4-Naphthalenedione, 2-(phenylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Naphthalenedione, 2-(phenylthio)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, which is the basis for its potential antimicrobial and anticancer activities. The phenylthio group may also interact with specific molecular targets, modulating their activity and contributing to the compound’s overall biological effects.
相似化合物的比较
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the phenylthio group.
2-Bromo-1,4-Naphthalenedione: A derivative with a bromine atom instead of a phenylthio group.
2-Amino-1,4-Naphthalenedione: A derivative with an amino group at the second position.
Uniqueness
1,4-Naphthalenedione, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
57341-12-5 |
|---|---|
分子式 |
C16H10O2S |
分子量 |
266.3 g/mol |
IUPAC 名称 |
2-phenylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H10O2S/c17-14-10-15(19-11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)14/h1-10H |
InChI 键 |
YRZIOOUBKJSECZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















